
Methyl 4,5-difluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-difluoro-2-methoxybenzoate is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-difluoro-2-methoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 4,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: The primary product is 4,5-difluoro-2-methoxybenzoic acid.
Reduction Reactions: The main product is 4,5-difluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 4,5-difluoro-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-difluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-methoxybenzoate: This compound has a similar structure but with only one fluorine atom.
Methyl 2,4-difluoro-5-methoxybenzoate: Another closely related compound with different positions of the fluorine and methoxy groups.
Uniqueness
Methyl 4,5-difluoro-2-methoxybenzoate is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interactions with other molecules . This distinct structure makes it a valuable compound for various research applications.
Biological Activity
Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 1261444-15-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with two fluorine atoms and a methoxy group positioned on the aromatic ring. Its molecular formula is C9H8F2O3 and it has a molecular weight of approximately 202.15 g/mol. The presence of fluorine enhances its reactivity and biological activity by influencing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in DNA replication and repair, which are crucial for cancer cell proliferation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of topoisomerases, enzymes essential for DNA unwinding during replication.
- Antimicrobial Activity : It has shown promise against a range of bacterial strains, indicating potential as an antimicrobial agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli (E. coli) | 4 |
Klebsiella pneumoniae | 8 |
Staphylococcus aureus | 16 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest potential for further development as an anticancer agent.
Cancer Cell Line | IC50 (µM) |
---|---|
L5178Y Lymphoma | 10 |
Lewis Lung Carcinoma | 15 |
Adenocarcinoma 755 | 12 |
These findings highlight its potential utility in cancer therapeutics.
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated benzoates to assess its unique properties:
Compound Name | Fluorine Atoms | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Methyl 4-fluoro-2-methoxybenzoate | 1 | Moderate | Low |
Methyl 3,4-difluoro-2-methoxybenzoate | 2 | High | Moderate |
This compound | 2 | High | High |
This table illustrates that while other compounds exhibit varying levels of activity, this compound stands out due to its dual efficacy in both antimicrobial and anticancer applications.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a treatment option for resistant infections.
- Anticancer Research : In a controlled laboratory setting, this compound was administered to mice bearing tumor xenografts. The compound resulted in a notable decrease in tumor size compared to control groups, supporting its further investigation as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 4,5-difluoro-2-methoxybenzoate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:
Fluorination : Selective fluorination at the 4- and 5-positions using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Methoxylation : Introduction of the methoxy group via nucleophilic substitution (e.g., using NaOMe/MeOH) at the 2-position.
Esterification : Final esterification with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Optimization Parameters :
- Temperature control (0–5°C for fluorination to avoid side reactions).
- Solvent selection (e.g., DCM for fluorination, THF for methoxylation).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Table 1 : Comparison of Reaction Yields Under Varied Conditions
Step | Reagent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Fluorination | DAST | DCM | 0 | 78 |
Methoxylation | NaOMe/MeOH | THF | 60 | 85 |
Esterification | H₂SO₄/MeOH | MeOH | Reflux | 92 |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹⁹F NMR :
- ¹H NMR : Expect peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) .
- ¹⁹F NMR : Two distinct signals for the 4- and 5-fluorine atoms (δ -110 to -120 ppm) .
- HPLC-MS : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and confirm molecular weight (MW 186.16 g/mol) via ESI+ .
- FT-IR : Key stretches include C=O (~1700 cm⁻¹, ester), C-O (~1250 cm⁻¹, methoxy), and C-F (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the presence of difluoro and methoxy substituents influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects :
- The methoxy group at the 2-position is electron-donating (+M effect), activating the ring toward electrophilic substitution.
- Fluorine atoms at 4/5 positions are electron-withdrawing (-I effect), creating a polarized aromatic system that directs nucleophiles to specific positions (e.g., para to methoxy) .
- Reactivity Studies :
- Computational modeling (DFT) can predict electrophilic aromatic substitution (EAS) sites. For example, nitration may occur at the 6-position due to meta-directing fluorine and ortho/para-directing methoxy .
- Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying substituents) .
Q. What strategies can be employed to resolve discrepancies in reported bioactivity data of this compound derivatives across different in vitro studies?
- Methodological Answer :
- Assay Standardization :
Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
Validate solubility (e.g., DMSO stock solutions at 10 mM, diluted in assay buffer) .
- Data Normalization :
- Express IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinase assays).
- Account for batch-to-batch variability in compound purity via HPLC-MS .
- Meta-Analysis :
- Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (pH, temperature) or solvent effects .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting results in the regioselectivity of this compound during derivatization?
- Methodological Answer :
- Hypothesis Testing :
Replicate reactions under identical conditions (solvent, catalyst, temp) to confirm reproducibility.
Use LC-MS to track intermediate formation and identify competing pathways (e.g., ortho vs. para substitution) .
- Mechanistic Probes :
- Isotopic labeling (e.g., ¹⁸O in methoxy group) to trace bond cleavage/formation.
- In situ IR spectroscopy to monitor reaction intermediates .
Properties
IUPAC Name |
methyl 4,5-difluoro-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCVLPSLCHLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.